Orthogonal Wittig-Suzuki Reactivity
The presence of both a formyl and a boronic acid group enables its use in a one-pot Wittig-Suzuki sequence. Formylareneboronic acids are explicitly identified as 'central building blocks' for this tandem process, where the Suzuki coupling is followed by a Wittig olefination [1]. This contrasts with simple furan-2-boronic acid, which lacks the aldehyde functionality necessary for the Wittig step.
| Evidence Dimension | Orthogonal reactivity, enabling synthesis routes not possible with simpler analogs. |
|---|---|
| Target Compound Data | Undergoes sequential Suzuki coupling then Wittig olefination in a one-pot procedure. |
| Comparator Or Baseline | Furan-2-boronic acid (CAS 13331-23-2). |
| Quantified Difference | Furan-2-boronic acid can only participate in the Suzuki coupling; it cannot perform the subsequent Wittig reaction. 4-Formylfuran-2-boronic acid provides access to 3-(biphenyl)acrylates or similar extended pi-systems. |
| Conditions | One-pot reaction with arene halides and conjugated phosphoranes under Pd(0) catalysis, optionally with ultrasonication in a biphasic medium. |
Why This Matters
This orthogonal reactivity is essential for constructing complex, conjugated molecules in a single reaction vessel, saving time and resources for a procurement choice that cannot be matched by simpler building blocks.
- [1] Thiemann, T., Watanabe, M., Tanaka, Y., & Mataka, S. (2006). One-pot Wittig olefination–Suzuki reaction—the compatibility of conjugated phosphoranes in Pd(0) catalysed C–C-bond forming reactions. New Journal of Chemistry, 30(3), 359-369. View Source
